N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide
Beschreibung
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoanilino group, a sulfonyl group, and a fluorobenzamide moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Eigenschaften
Molekularformel |
C19H14BrFN2O3S |
|---|---|
Molekulargewicht |
449.3g/mol |
IUPAC-Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H14BrFN2O3S/c20-14-3-7-17(8-4-14)23-27(25,26)18-11-9-16(10-12-18)22-19(24)13-1-5-15(21)6-2-13/h1-12,23H,(H,22,24) |
InChI-Schlüssel |
BFMXVIHTAZJZIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with sulfonyl chloride to form 4-bromoanilino sulfonyl chloride. This intermediate is then reacted with 4-fluorobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the bromoanilino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluoro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar sulfonyl and bromoanilino structure but with an additional valine residue.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Features a similar sulfonyl and bromoanilino structure but with an oxazole ring
Uniqueness
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
